4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Overview
Description
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of aromatic rings, methoxy groups, and sulfonamide functionalities.
Preparation Methods
The synthesis of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the acrylamide intermediate: This step involves the reaction of 3,4-dimethoxyphenylacrylic acid with an appropriate amine under reflux conditions.
Thioamide formation: The acrylamide intermediate is then reacted with a thiourea derivative to form the thioamide.
Final coupling: The thioamide is coupled with 4,6-dimethyl-2-pyrimidinyl-1-benzenesulfonamide under specific conditions to yield the final product.
Chemical Reactions Analysis
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting specific pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds include:
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Known for its anticancer properties.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Exhibits potent anticancer, antibacterial, and anti-inflammatory properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S2/c1-15-13-16(2)26-23(25-15)29-36(31,32)19-9-7-18(8-10-19)27-24(35)28-22(30)12-6-17-5-11-20(33-3)21(14-17)34-4/h5-14H,1-4H3,(H,25,26,29)(H2,27,28,30,35)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAKJLFNJZFSGV-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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